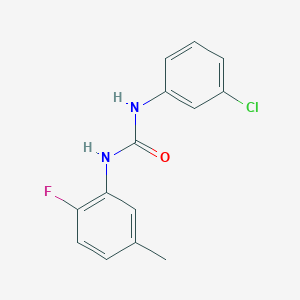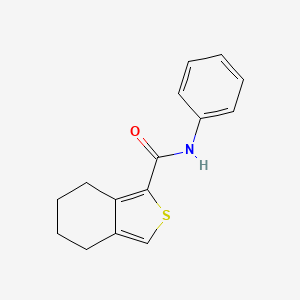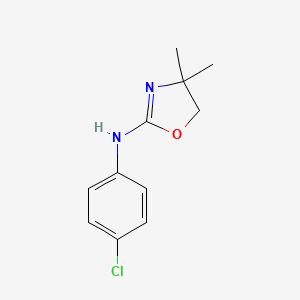
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea, also known as CFMU, is a synthesized compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea exerts its biological activity by inhibiting the activity of specific enzymes or receptors. For example, in cancer cells, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In neurological disorders, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been studied for its potential to modulate the activity of specific receptors in the brain, such as the GABA receptor.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to have a range of biochemical and physiological effects depending on the specific application. In cancer cells, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to induce cell death and inhibit tumor growth. In neurological disorders, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been studied for its potential to modulate neurotransmitter activity and reduce symptoms such as anxiety and depression. In agriculture, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been tested as a herbicide and has been shown to inhibit plant growth by disrupting cell division.
実験室実験の利点と制限
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Researchers must take precautions when handling N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea and ensure that appropriate safety measures are in place.
将来の方向性
For N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea research include the development of novel anticancer agents and herbicides, as well as further investigation into its potential side effects and environmental impact.
合成法
The synthesis of N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea involves the reaction between 3-chloroaniline and 2-fluoro-5-methylphenyl isocyanate in the presence of a catalyst and solvent. The reaction yields N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea as a white crystalline solid with a melting point of 185-187°C. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.
科学的研究の応用
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has shown potential in various scientific research fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been studied for its potential as an anticancer agent and as a treatment for neurological disorders. In agriculture, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been tested as a herbicide for weed control. In material science, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(2-fluoro-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-5-6-12(16)13(7-9)18-14(19)17-11-4-2-3-10(15)8-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDJFCANBHRDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-3-[(2-methylpyrrolidin-1-yl)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5655092.png)
![1-(4-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]ethanamine](/img/structure/B5655106.png)
![N,1,3-trimethyl-N-(2-morpholin-4-ylpropyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5655116.png)


![2-anilino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5655130.png)

![3-[2-(2-allyl-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5655157.png)
![(3aR*,9bR*)-7-methoxy-2-(4-methoxybenzyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5655161.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5655166.png)
![(3R*,4S*)-4-cyclopropyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5655172.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylbenzamide](/img/structure/B5655196.png)
